molecular formula C19H16Cl2N2OS B2431817 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-22-0

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine

Cat. No.: B2431817
CAS No.: 339279-22-0
M. Wt: 391.31
InChI Key: MKXWFALXVDJEOU-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a dichlorobenzyl group, a methoxymethyl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be added through an alkylation reaction using methoxymethyl chloride.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving a phenylboronic acid and a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive or non-competitive binding, or interaction with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: Similar structure with a methyl group instead of a methoxymethyl group.

  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a benzothieno ring system instead of a phenyl group.

Uniqueness

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. The combination of the dichlorobenzyl and phenyl groups also contributes to its distinct properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c1-24-11-16-10-18(23-19(22-16)13-5-3-2-4-6-13)25-12-14-7-8-15(20)9-17(14)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXWFALXVDJEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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